molecular formula C14H15N3O2S B2642341 N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide CAS No. 1808416-56-9

N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide

Cat. No.: B2642341
CAS No.: 1808416-56-9
M. Wt: 289.35
InChI Key: MNUGALKUEHKOPJ-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a cyano group, and a sulfanyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or interact with nucleophilic sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide
  • N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide
  • N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide

Uniqueness

N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a sulfanyl group in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8(2)5-10(7-15)16-13(18)9-3-4-11-12(6-9)19-14(20)17-11/h3-4,6,8,10H,5H2,1-2H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUGALKUEHKOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=CC2=C(C=C1)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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